
rac Tolterodine-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Tolterodine-d6 Hydrochloride is a deuterated form of Tolterodine Hydrochloride, where some of the hydrogen atoms are replaced by deuterium. It is a muscarinic receptor antagonist, primarily used in scientific research. The compound is known for its application in studying the pharmacokinetics and pharmacodynamics of Tolterodine, a drug used to treat overactive bladder .
Preparation Methods
The preparation of rac Tolterodine-d6 Hydrochloride involves the chemical synthesis of Tolterodine Hydrochloride followed by the introduction of deuterium atoms. This can be achieved by reacting Tolterodine Hydrochloride with a reagent containing deuterium. The process typically involves multiple steps, including the protection and deprotection of functional groups, and the use of deuterated reagents under controlled conditions .
Chemical Reactions Analysis
rac Tolterodine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
rac Tolterodine-d6 Hydrochloride is extensively used in scientific research, particularly in the fields of:
Chemistry: It is used to study the reaction mechanisms and pathways of Tolterodine.
Biology: The compound helps in understanding the biological interactions and effects of Tolterodine.
Medicine: It is used in pharmacokinetic and pharmacodynamic studies to evaluate the behavior of Tolterodine in the body.
Industry: The compound is used in the development and testing of new drugs and formulations
Mechanism of Action
rac Tolterodine-d6 Hydrochloride acts as a competitive antagonist at muscarinic receptors, specifically the M2 and M3 subtypes. This antagonism inhibits bladder contraction, reduces detrusor pressure, and leads to incomplete bladder emptying. The compound and its active metabolite, 5-hydroxymethyltolterodine, exhibit high specificity for muscarinic receptors, contributing significantly to their therapeutic effects .
Comparison with Similar Compounds
rac Tolterodine-d6 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Tolterodine Hydrochloride: The non-deuterated form used clinically for overactive bladder.
Oxybutynin: Another muscarinic receptor antagonist used for similar indications.
Solifenacin: A selective muscarinic receptor antagonist used to treat overactive bladder. The deuterium labeling in this compound enhances its stability and allows for more precise tracking in pharmacokinetic studies
Properties
CAS No. |
1330076-60-2 |
|---|---|
Molecular Formula |
C22H32ClNO |
Molecular Weight |
367.991 |
IUPAC Name |
2-[3-[bis(1,1,1-trideuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride |
InChI |
InChI=1S/C22H31NO.ClH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H/i1D3,3D3; |
InChI Key |
FSUOGWPKKKHHHM-WYTNBCSLSA-N |
SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl |
Synonyms |
rac 2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol-d6 Hydrochloride; R-(+)-N,N-Diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine-d6 Hydrochloride; PNU-20058E-d6; Detrol-d6; Detrusitol-d6; R-(+)-Toltaridine-d6 Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8](/img/structure/B590079.png)
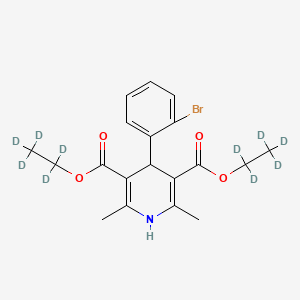
![N-Methyl-2-[3-[(1RS)-1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine Maleate](/img/structure/B590081.png)
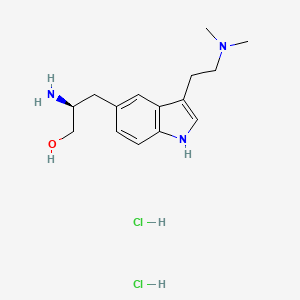
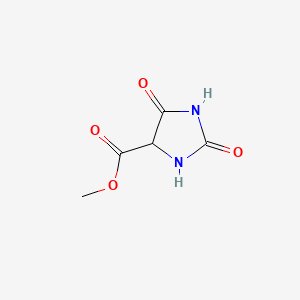
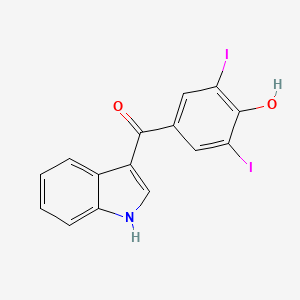
![4-[[2-[[2-Chloro-4-[3-chloro-4-[[1,3-dioxo-1-(4-sulfonatoanilino)butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxobutanoyl]amino]benzenesulfonate;dimethyl(dioctadecyl)azanium](/img/structure/B590087.png)
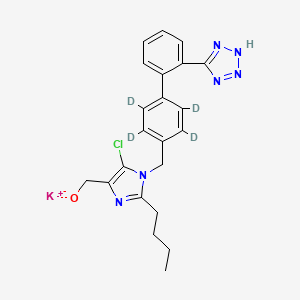
![3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide](/img/structure/B590090.png)
![4H-[1,3]Oxazolo[3,2-a][1,2]oxazolo[4,5-e]pyridine](/img/structure/B590095.png)

